molecular formula C8H14O B3418835 Unii-799dfe3VA3 CAS No. 13137-31-0

Unii-799dfe3VA3

Cat. No.: B3418835
CAS No.: 13137-31-0
M. Wt: 126.20 g/mol
InChI Key: LWHKUVOYICRGGR-XLPZGREQSA-N
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Description

The compound known as Unii-799dfe3VA3 is scientifically referred to as 2-Hydroxymethylnorcamphane, (1R,2S,4S)-. It is a bicyclic compound with the molecular formula C8H14O and a molecular weight of 126.1962. This compound is characterized by its unique stereochemistry, having three defined stereocenters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethylnorcamphane typically involves the reduction of camphor derivatives. One common method includes the reduction of camphor with sodium borohydride in the presence of methanol, followed by hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of 2-Hydroxymethylnorcamphane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography are often employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethylnorcamphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxymethylnorcamphane is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 2-Hydroxymethylnorcamphane exerts its effects involves its interaction with specific molecular targets. Its unique stereochemistry allows it to fit into enzyme active sites, influencing biochemical pathways. The hydroxyl group can participate in hydrogen bonding, affecting molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxymethylnorcamphane stands out due to its specific stereochemistry and the presence of a hydroxyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in stereoselective synthesis and biochemical studies .

Properties

IUPAC Name

[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHKUVOYICRGGR-XLPZGREQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@H]2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13137-31-0, 160080-66-0
Record name 2-Hydroxymethylnorcamphane, endo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxymethylnorcamphane, (1R,2S,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160080660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYMETHYLNORCAMPHANE, ENDO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L4QZ85547
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-HYDROXYMETHYLNORCAMPHANE, (1R,2S,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/799DFE3VA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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